N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide
Overview
Description
N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide, commonly known as NAP-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent inhibitor of several enzymes, including carbonic anhydrases, metalloproteinases, and kinases.
Mechanism of Action
NAP-2 exerts its effects by binding to the active site of enzymes and blocking their activity. It has been shown to inhibit several enzymes involved in cell signaling pathways, including carbonic anhydrases and kinases. By inhibiting these enzymes, NAP-2 can disrupt the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
NAP-2 has been shown to have several biochemical and physiological effects, including inhibition of enzyme activity, disruption of cell signaling pathways, and anti-inflammatory effects. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of NAP-2 is its potent inhibitory activity against several enzymes, which makes it a useful tool for studying the role of these enzymes in various diseases. However, one limitation is that it can also inhibit enzymes that are important for normal cellular function, which can lead to off-target effects.
Future Directions
There are several future directions for research on NAP-2. One area of interest is its potential use in combination with other therapies for cancer treatment. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of NAP-2 and its potential therapeutic applications.
Scientific Research Applications
NAP-2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by targeting several enzymes involved in cell signaling pathways. In addition, NAP-2 has been shown to have anti-inflammatory effects by inhibiting the activity of metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
properties
IUPAC Name |
N-[4-(naphthalen-1-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S2/c29-33(30,28-26-11-5-9-20-7-3-4-10-25(20)26)23-16-13-22(14-17-23)27-34(31,32)24-15-12-19-6-1-2-8-21(19)18-24/h1-18,27-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVFMZKEUFJXRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.